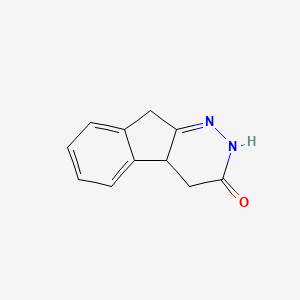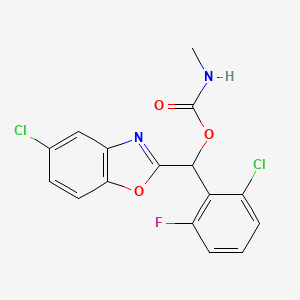![molecular formula C11H10Cl2S2 B14340203 2,2'-Methylenebis[5-(chloromethyl)thiophene] CAS No. 96009-27-7](/img/structure/B14340203.png)
2,2'-Methylenebis[5-(chloromethyl)thiophene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[5-(chloromethyl)thiophene] is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge, with each thiophene ring substituted with a chloromethyl group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 2,2’-Methylenebis[5-(chloromethyl)thiophene] can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the methylene-bridged product. The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
2,2’-Methylenebis[5-(chloromethyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Methylenebis[5-(chloromethyl)thiophene] has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[5-(chloromethyl)thiophene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl groups allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
In materials science, the electronic properties of the thiophene rings and the methylene bridge contribute to the compound’s ability to conduct electricity and participate in charge transfer processes. This makes it suitable for use in electronic devices .
Comparison with Similar Compounds
2,2’-Methylenebis[5-(chloromethyl)thiophene] can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
2,2’-Bithiophene: Contains two thiophene rings connected directly without substitution, leading to different electronic properties.
2,5-Bis(chloromethyl)thiophene: Similar in having chloromethyl groups but differs in the position and connectivity of the thiophene rings.
The uniqueness of 2,2’-Methylenebis[5-(chloromethyl)thiophene] lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties compared to other thiophene derivatives .
Properties
CAS No. |
96009-27-7 |
|---|---|
Molecular Formula |
C11H10Cl2S2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
2-(chloromethyl)-5-[[5-(chloromethyl)thiophen-2-yl]methyl]thiophene |
InChI |
InChI=1S/C11H10Cl2S2/c12-6-10-3-1-8(14-10)5-9-2-4-11(7-13)15-9/h1-4H,5-7H2 |
InChI Key |
PCJUJWQAFNTYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CCl)CC2=CC=C(S2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
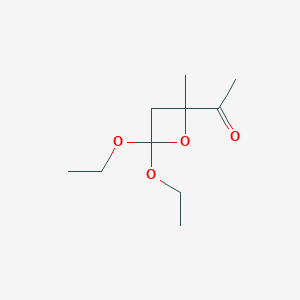
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

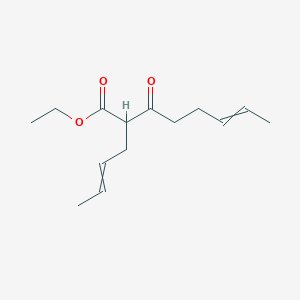
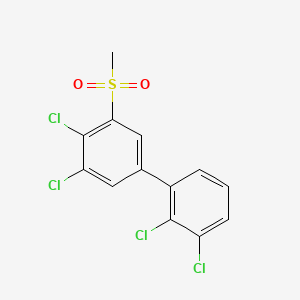

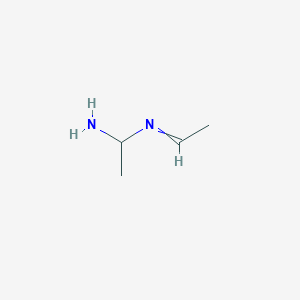


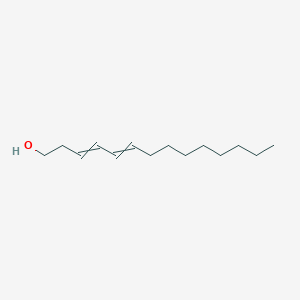
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
